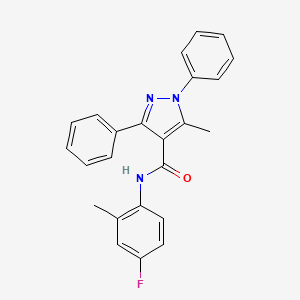![molecular formula C13H13NO4 B5966230 3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione](/img/structure/B5966230.png)
3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione, also known as MFA-1, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has a unique chemical structure that makes it an interesting target for researchers in the fields of chemistry, biochemistry, and pharmacology.
Mechanism of Action
The exact mechanism of action of 3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione is still not fully understood, but it is believed to act by inhibiting certain enzymes involved in cellular signaling pathways. This inhibition can lead to changes in cellular function and ultimately lead to the desired therapeutic effect.
Biochemical and Physiological Effects:
Studies have shown that 3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione can induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be due to the inhibition of certain enzymes involved in cell signaling pathways. Additionally, 3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione in lab experiments is its unique chemical structure, which makes it an interesting target for researchers. Additionally, the synthesis method for 3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione has been optimized to yield high purity compound in good yields. However, one limitation of using 3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione. One potential area of study is its use as a fluorescent probe for imaging biological systems. Another potential area of study is its use as a potential therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione and its potential use as an anticancer agent.
Synthesis Methods
The synthesis of 3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione involves the reaction of 2-methoxyaniline with maleic anhydride in the presence of a catalyst. The resulting product is then treated with ethylamine to form the final compound. This synthesis method has been optimized to yield high purity 3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione in good yields.
Scientific Research Applications
3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione has been studied for its potential use in various scientific research applications, including as a fluorescent probe for imaging biological systems, as a potential anticancer agent, and as a potential therapeutic agent for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
3-hydroxy-4-[N-(2-methoxyphenyl)-C-methylcarbonimidoyl]-2H-furan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-8(12-10(15)7-18-13(12)16)14-9-5-3-4-6-11(9)17-2/h3-6,15H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZYOKWQRSAPHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1OC)C2=C(COC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5966150.png)
![2-(2-phenylethyl)-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B5966152.png)

![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]propanamide](/img/structure/B5966170.png)
![2-[2-(3,4-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B5966177.png)
![(3-fluorobenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B5966178.png)
![4-[2-(3-methoxybenzyl)-4-morpholinyl]-4-oxo-1-phenyl-1-butanone](/img/structure/B5966184.png)
![7-(2,3-difluorobenzyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5966187.png)

![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5966196.png)
![3-[1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B5966203.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5966204.png)
![7-[2-(dimethylamino)ethyl]-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5966210.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-{4-[(mesitylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5966225.png)